molecular formula C15H10BrCl2N3O2 B2766954 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime CAS No. 339279-66-2

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime

Cat. No. B2766954
CAS RN: 339279-66-2
M. Wt: 415.07
InChI Key: WOEMKWWWQRPHKY-MWQMANNASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (3-BP-2-DCHP-3-OPO) is a novel compound that was first synthesized in 2019 by a group of researchers at the University of Tokyo. It is a member of the hydrazonoxime family and is characterized by its unique structure and properties. 3-BP-2-DCHP-3-OPO has been studied extensively for its potential applications in various scientific fields such as drug design and development, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Synthetic Routes and Heterocyclic Derivatives : A study conducted by Abdel-Khalik, Agamy, and Elnagdi (2000) explored the reactivity of 2-Arylhydrazono-3-oxopropanals with hydroxylamine hydrochloride, leading to the synthesis of oximes and their subsequent transformation into various heterocyclic compounds such as isoxazoles and arylazopyrazoles. This demonstrates a novel synthetic pathway for creating derivatives with potential application in pharmaceutical research (Abdel-Khalik, Agamy, & Elnagdi, 2000).

  • Antioxidant Properties : Puntel et al. (2008) investigated the antioxidant and toxic properties of a similar oxime compound, highlighting its potential as an antioxidant compound due to its ability to decrease hydrogen peroxide-induced lipid peroxidation in vitro. Such findings suggest the applicability of oxime derivatives in developing antioxidant therapies (Puntel et al., 2008).

  • Antimicrobial and Antifungal Activities : Buchta et al. (2004) evaluated the antimicrobial and antifungal activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against a range of yeasts and molds, demonstrating broad-spectrum activity that suggests the potential for developing new antifungal agents (Buchta et al., 2004).

Chemical Characterization and Mechanistic Studies

  • Mechanistic Insights into Nucleophilic Reactivation : Delfino and Figueroa-Villar (2009) modeled the reactivation of organophosphorus-inhibited acetylcholinesterase by oximes, proposing a three-step mechanism and suggesting the exploration of hydrazones as potential reactivators. This mechanistic insight could inform the design of new antidotes for organophosphorus poisoning (Delfino & Figueroa-Villar, 2009).

  • Synthesis of Heterocyclic Compounds and Anticonvulsant Activity : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles and evaluated their anticonvulsant activity, revealing compounds with considerable activity and low neurotoxicity, thereby showcasing the therapeutic potential of these heterocyclic compounds (Unverferth et al., 1998).

properties

IUPAC Name

(2E,3E)-1-(4-bromophenyl)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyiminopropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2N3O2/c16-10-3-1-9(2-4-10)15(22)14(8-19-23)21-20-13-6-11(17)5-12(18)7-13/h1-8,20,23H/b19-8+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMKWWWQRPHKY-MWQMANNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.